5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
5-bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11BrN2O2/c1-14-10(15-2)4-9-7(5-12)3-8(11)6-13-9/h3,6,10H,4H2,1-2H3 |
InChI Key |
QIKBIOIIVNMKPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC1=C(C=C(C=N1)Br)C#N)OC |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyridine Derivatives
Method Overview:
The initial step involves selective bromination of a suitably substituted pyridine precursor, such as 2-(2,2-dimethoxyethyl)pyridine, to introduce the bromine atom at the 5-position. This process often employs electrophilic bromination reagents under controlled conditions to ensure regioselectivity.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-bromosuccinimide (NBS) | Dichloromethane | 0–25°C | ~75–80% | |
| Bromine (Br₂) | Acetic acid | Reflux | 70–78% |
- Bromination is typically performed under inert atmosphere to prevent side reactions.
- The use of NBS offers better regioselectivity and fewer by-products compared to elemental bromine.
Nucleophilic Substitution to Introduce the Nitrile Group
Method Overview:
Following bromination, the 5-bromo derivative undergoes nucleophilic substitution with cyanide sources such as copper(I) cyanide or sodium cyanide to install the nitrile group at the 2-position.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Copper(I) cyanide | Dimethylformamide (DMF) | 150°C | 55–60% | |
| Sodium cyanide | Ethanol / Water | Reflux | 50–65% |
- Copper cyanide-mediated cyanation is favored for regioselectivity and higher yields.
- Elevated temperatures are necessary for effective substitution, with reaction times around 2–4 hours.
Introduction of the 2,2-Dimethoxyethyl Group
Method Overview:
The 2,2-dimethoxyethyl substituent can be introduced via nucleophilic addition to the pyridine ring or through alkylation of the nitrogen atom, followed by oxidation or substitution to install the dimethoxyethyl group.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2,2-Dimethoxyethyl chloride | Acetone | Reflux | 60–70% | |
| Alkylation with 2,2-dimethoxyethyl bromide | Acetone | Reflux | ~65% |
- The nucleophilic substitution on the pyridine nitrogen often requires a base like potassium carbonate.
- Protecting groups may be employed to enhance selectivity.
Alternative Route: Multi-step Synthesis via Pyridine Ring Functionalization
Method Overview:
An alternative approach involves starting from commercially available pyridine derivatives, such as 2,6-dibromopyridine, followed by selective functionalization at the 5-position.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS | Room temp | 80% | |
| Cyanation | CuCN | 150°C | 55–60% | |
| Alkylation | 2,2-Dimethoxyethyl chloride | Reflux | 60–70% |
- This route offers better control over regioselectivity and functional group compatibility.
Research Discoveries and Optimization Strategies
Recent research emphasizes the importance of optimizing reaction conditions to maximize yield and purity:
- Catalyst Use: Transition metal catalysts such as copper or palladium can facilitate halogenation and cyanation steps with high regioselectivity.
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution efficiency.
- Temperature Control: Precise temperature regulation during bromination and cyanation minimizes side reactions and improves product purity.
- Purification Techniques: Column chromatography and recrystallization are essential for isolating high-purity compounds, especially after multi-step sequences.
Summary of Key Preparation Methods
| Method | Main Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination & Cyanation | Bromination → Cyanation | Straightforward, high regioselectivity | Requires careful control of conditions |
| Multi-step Functionalization | Starting from substituted pyridines | Better regioselectivity, higher yields | More complex, multi-reaction steps |
| Nucleophilic Substitution of Halogenated Pyridines | Halogenation → Nucleophilic substitution | Modular, adaptable | Longer synthesis time |
Chemical Reactions Analysis
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound is used in the development of pharmaceuticals and bioactive molecules due to its potential biological activity.
Mechanism of Action
The mechanism by which 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the versatility of brominated pyridine carbonitriles in catalysis and medicinal chemistry. For instance, 5-bromo-2-(cyclohexylmethylthio)pyridine-3-carbonitrile () has shown promise as a ligand in palladium-catalyzed reactions, while the target compound’s dimethoxyethyl group is being investigated for improving bioavailability in kinase inhibitors .
Biological Activity
5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various therapeutic properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN3O2. The presence of the bromine atom and the carbonitrile group significantly influences its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Pyridine compounds are known for their effectiveness against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study conducted by Soukup et al. demonstrated that pyridine derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives were reported, indicating the potential of these compounds as effective antimicrobial agents .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 30 | 25 |
| Control (Standard Antibiotics) | 10 | 15 |
Antiviral Activity
The antiviral potential of pyridine compounds has been increasingly recognized, particularly in the context of emerging viral threats such as SARS-CoV-2.
Research Findings
A review article highlighted that certain pyridine derivatives possess antiviral properties by inhibiting viral replication mechanisms. The structural features of these compounds can enhance their interaction with viral proteins, making them promising candidates for antiviral drug development .
Anticancer Activity
Pyridine derivatives have also shown promise in anticancer research. The ability to inhibit cell proliferation and induce apoptosis in cancer cells is a critical area of investigation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to have an IC50 value in the nanomolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 |
| HCT-116 | 60 |
These findings suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cellular processes.
- Receptor Binding : They may act as ligands for various receptors, modulating signaling pathways essential for microbial survival and cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication in cancer cells.
Q & A
Basic: What are the recommended synthetic routes for 5-Bromo-2-(2,2-dimethoxyethyl)pyridine-3-carbonitrile?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging bromine’s reactivity for selective substitutions. A plausible route involves:
Bromination : Introduce bromine at the pyridine ring’s 5th position using NBS (N-bromosuccinimide) under radical conditions .
Dimethoxyethyl Installation : Employ a nucleophilic substitution or Suzuki-Miyaura coupling to attach the 2,2-dimethoxyethyl group. For example, react 5-bromo-3-cyanopyridine with a dimethoxyethyl boronic ester using Pd(PPh₃)₄ as a catalyst .
Cyano Group Retention : Ensure the nitrile group at position 3 remains intact by using mild, anhydrous conditions to prevent hydrolysis .
Key Characterization : Confirm structure via -NMR (e.g., dimethoxy singlet at δ 3.3–3.5 ppm) and LC-MS for molecular ion verification .
Basic: How should researchers characterize the purity and stability of this compound?
Methodological Answer:
- Purity Assessment : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. A purity threshold of >95% is typical for research-grade material .
- Stability Testing : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via UV-Vis spectroscopy (λ~270 nm for pyridine derivatives) and track nitrile group stability using IR spectroscopy (C≡N stretch ~2200 cm⁻¹) .
- Storage : Store at −20°C in amber vials under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
Advanced: How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
Methodological Answer:
Contradictions often arise from competing pathways (e.g., homocoupling vs. heterocoupling). To address this:
Optimize Catalytic Systems : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., XPhos vs. SPhos) to favor desired coupling .
Kinetic Studies : Use in-situ -NMR (if fluorinated analogs are used) or reaction calorimetry to track intermediate formation and identify rate-limiting steps .
Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies for competing pathways, such as oxidative addition vs. β-hydride elimination .
Example : A study on 5-bromo-3-cyanopyridines showed that Pd(OAc)₂ with XPhos suppressed homocoupling by 80% compared to PdCl₂(dppf) .
Advanced: What strategies mitigate steric hindrance during functionalization of the dimethoxyethyl group?
Methodological Answer:
The bulky 2,2-dimethoxyethyl group can hinder electrophilic substitutions. Mitigation approaches include:
Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) to reduce steric crowding during dimethoxyethyl modifications .
Microwave-Assisted Synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions to overcome steric barriers (e.g., 150°C, 10 min for Suzuki couplings) .
Directed ortho-Metalation : Use directing groups (e.g., pyridine N-oxide) to position catalysts proximal to reactive sites, bypassing steric obstacles .
Data Insight : A 2022 study demonstrated that microwave conditions improved yields of dimethoxyethyl-modified pyridines from 45% to 78% .
Advanced: How can computational tools predict the compound’s bioactivity or reaction pathways?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) by leveraging the nitrile group’s hydrogen-bonding potential .
- Reactivity Prediction : Apply Schrödinger’s Maestro to simulate reaction mechanisms, such as nucleophilic aromatic substitution at the bromine site .
- ADMET Profiling : Utilize SwissADME to predict pharmacokinetic properties (e.g., logP ~2.1 for this compound), critical for preclinical drug development .
Case Study : MD simulations revealed that the dimethoxyethyl group enhances solubility (calculated logS = −3.2) without compromising membrane permeability .
Basic: What are common side reactions during synthesis, and how are they controlled?
Methodological Answer:
- Nitrile Hydrolysis : Avoid aqueous conditions; use anhydrous solvents (e.g., THF) and molecular sieves to prevent CN → COOH conversion .
- Debromination : Minimize by using low-temperature conditions (<0°C) during lithiation or Grignard reactions .
- Byproduct Identification : Employ GC-MS or MALDI-TOF to detect and quantify side products (e.g., dimerized pyridines) .
Yield Optimization : A 2024 study achieved 92% yield by replacing H₂O with DMF in the final coupling step .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in heterocyclic chemistry?
Methodological Answer:
- Electron-Withdrawing Effects : The nitrile group at position 3 deactivates the pyridine ring, directing electrophiles to the 5-bromo position. Confirm via Hammett plots (σₚ ≈ +0.66 for CN) .
- Dimethoxyethyl Donor Effects : The ether oxygen’s lone pairs activate adjacent positions for nucleophilic attacks. Use -NMR to track charge distribution (e.g., C-2 chemical shift Δδ ~5 ppm) .
Experimental Validation : Cyclic voltammetry showed a reduction potential shift of −0.3 V for the bromine site compared to unsubstituted pyridines, confirming electronic modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
